Caspase-9 Inhibitor Z-LEHD-FMK is a synthetic peptide designed to selectively inhibit caspase-9, an enzyme critical in the apoptosis pathway. This compound is utilized in various biological and medical research applications, particularly in studies focused on cell death and survival mechanisms. The inhibitor is derived from a peptide sequence that mimics the natural substrate of caspase-9, allowing for effective binding and inhibition of this specific caspase.
The synthesis of Z-LEHD-FMK involves the use of solid-phase peptide synthesis techniques. Key steps include:
This synthetic route allows for high purity and yield, essential for reliable biological assays.
Z-LEHD-FMK has a specific molecular structure characterized by its peptide backbone and the fluoromethyl ketone functional group. The structure includes:
The presence of the fluoromethyl ketone group enhances its ability to irreversibly bind to caspase-9, thereby inhibiting its activity effectively .
Z-LEHD-FMK primarily undergoes a reaction with the active site of caspase-9, where it forms a covalent bond with the cysteine residue. This reaction can be summarized as follows:
This irreversible inhibition is crucial for experimental designs that require prolonged suppression of caspase activity without cytotoxic effects on cells .
The mechanism by which Z-LEHD-FMK inhibits caspase-9 involves several key processes:
This mechanism has been demonstrated in various studies where Z-LEHD-FMK effectively reduced apoptosis induced by different stimuli.
Z-LEHD-FMK exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in biochemical assays without significant degradation over time .
Z-LEHD-FMK has diverse applications in scientific research, including:
Caspase-9 serves as the initiator caspase in the mitochondrial (intrinsic) apoptosis pathway. Its activation requires formation of the apoptosome—a multimeric complex of ~1.4 MDa. This complex assembles when cytochrome c (released from damaged mitochondria) binds to APAF-1 (apoptotic protease-activating factor 1), inducing a conformational change that allows APAF-1 oligomerization. The resulting heptameric structure recruits procaspase-9 via caspase recruitment domains (CARDs), facilitating its autocatalytic cleavage and activation [6] [7]. Active caspase-9 then processes downstream effector caspases (e.g., caspase-3/7) to execute apoptosis. Studies using FRET-based probes confirm that caspase-9 activation within the apoptosome amplifies proteolytic activity by >1,000-fold compared to its activity in isolation [7].
Table 1: Key Components of the Intrinsic vs. Extrinsic Apoptosis Pathways
Component | Intrinsic Pathway | Extrinsic Pathway |
---|---|---|
Trigger | Mitochondrial damage (e.g., DNA damage, oxidative stress) | Death receptor ligation (e.g., TRAIL, Fas) |
Key Adaptor | APAF-1 apoptosome | Death-inducing signaling complex (DISC) |
Initiator Caspase | Caspase-9 | Caspase-8/10 |
Regulator | Bcl-2 family proteins | Cellular FLIP (c-FLIP) |
X-linked inhibitor of apoptosis (XIAP) directly suppresses caspase-9 activity via its BIR3 (baculovirus IAP repeat) domain. Structural analyses reveal that BIR3 binds the catalytic groove of caspase-9, preventing substrate access and allosterically disrupting dimerization—a prerequisite for caspase-9 activity [3] [7]. XIAP-mediated inhibition is antagonized by mitochondrial proteins like SMAC/DIABLO, which displace XIAP from caspase-9. Cancer cells often overexpress XIAP to evade apoptosis, making XIAP-caspase-9 interactions a therapeutic target [5].
Table 2: Regulatory Proteins of Caspase-9 Activity
Protein | Function | Mechanism |
---|---|---|
XIAP | Inhibition | BIR3 domain binds active site, blocks dimerization |
SMAC | Antagonism of XIAP | Displaces XIAP from caspase-9 |
APAF-1 | Activation | Oligomerizes into apoptosome scaffold |
FLIPs | Compete with caspase-8/10 activation | Limit extrinsic pathway amplification |
Z-LEHD-FMK (carbobenzoxy-leu-glu-his-asp-fluoromethylketone) is a tetrapeptide inhibitor designed to mimic the natural cleavage site of caspase-9 substrates (e.g., LEHD in APAF-1). The inhibitor’s C-terminal fluoromethylketone (FMK) group covalently binds the catalytic cysteine (Cys287) in the caspase-9 active site, forming a thioether adduct that irreversibly inactivates the enzyme [2] [9] [10]. The P1 aspartate residue (D) is essential for specificity, as mutation to alanine abolishes inhibition. Biochemical assays confirm Z-LEHD-FMK’s selectivity for caspase-9 (IC₅₀ ~20 nM) over caspases-3/8 (IC₅₀ >1 μM) [9]. This specificity allows it to block TRAIL-induced apoptosis in XIAP-deficient cells (e.g., HCT116 colon cancer) but not in cells with intact XIAP [2].
Table 3: Structural Features of Z-LEHD-FMK Enabling Caspase-9 Inhibition
Component | Role | Effect on Caspase-9 |
---|---|---|
Z-group (Cbz) | Enhances cell permeability | Facilitates cytosolic delivery |
LEHD sequence | Substrate recognition motif | Binds S4-S1 substrate pockets with high affinity |
FMK moiety | Irreversible warhead | Alkylates catalytic Cys287 |
P1 aspartate | Specificity determinant | Hydrogen bonding with Arg179 |
Beyond active-site blockade, Z-LEHD-FMK disrupts caspase-9 homodimerization—a conformational change essential for its proteolytic activity. Caspase-9 functions as a monomer in its inactive state but dimerizes upon apoptosome integration. Biochemical studies demonstrate that Z-LEHD-FMK binding induces misfolding at the dimer interface, preventing the formation of the catalytically competent homodimer [3] [9]. This allosteric effect explains why Z-LEHD-FMK inhibits both basal and apoptosome-activated caspase-9, as observed in:
Table 4: Allosteric Effects of Z-LEHD-FMK on Caspase-9
Parameter | Effect | Functional Consequence |
---|---|---|
Dimer stability | Disrupted | Loss of enzymatic activity |
Substrate recognition | Impaired at S2/S4 subsites | Reduced cleavage of procaspase-3/7 |
Apoptosome integration | Hindered | Delayed intrinsic apoptosis initiation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9